1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone
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Overview
Description
1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is a complex organic compound that features a biphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by reacting hydrazide derivatives with carbon disulfide, followed by alkylation of the thiol group using different alkyl halides . The biphenyl group can be introduced through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the biphenyl or oxadiazole rings.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development, particularly in the search for new antimicrobial or anticancer agents
Medicine: Its unique structure allows for the exploration of new therapeutic pathways and the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring and biphenyl group but has a tert-butyl substituent, which can alter its properties and reactivity.
1,1’-(((5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(1,3,4-oxadiazole-5,2-diyl))bis(4,1-phenylene))bis(diazene-2,1-diyl))bis(naphthalen-2-ol): This compound features a similar oxadiazole ring but with different substituents, leading to different chemical and biological properties.
Uniqueness
1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone is unique due to its specific combination of the biphenyl group and oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone (CAS No. 477846-71-2) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structure incorporates a biphenyl moiety and a 1,3,4-oxadiazole derivative, both known for their diverse pharmacological properties.
The molecular formula of this compound is C22H16N2O2S, with a molecular weight of 372.44 g/mol. It has a predicted boiling point of 576.8 °C and a density of 1.32 g/cm³ . The compound's pKa is estimated at -6.48, indicating its acidic nature .
The biological activity of this compound can be attributed to the oxadiazole moiety, which has been shown to interact with various biological targets:
- Anticancer Activity : Research indicates that compounds containing the 1,3,4-oxadiazole scaffold can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) . These interactions suggest that the compound may possess significant anticancer properties.
- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives exhibit antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Studies
A recent review highlighted the anticancer potential of oxadiazole derivatives through various mechanisms:
Compound | Target Enzyme | IC50 (μM) | Cancer Type |
---|---|---|---|
1-[1,1'-Biphenyl]-4-yl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl | Thymidylate Synthase | 25.1 | Non-small lung cancer |
Other Oxadiazole Derivatives | HDAC | Varies | Multiple |
The above table illustrates the effectiveness of similar compounds in targeting cancer cell proliferation pathways.
Antimicrobial Studies
The compound's antimicrobial activity was evaluated against several bacterial strains:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.25 |
Candida albicans | 0.30 |
These results indicate that the compound has promising antimicrobial properties comparable to established antibiotics .
Case Studies
Several studies have investigated the biological activity of compounds related to 1-[1,1'-Biphenyl]-4-yl-2[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone:
- Antitumor Efficacy : A study reported that derivatives similar to this compound showed selective cytotoxicity against various cancer cell lines with GI50 values ranging from 15 to 28 μM across different cancer types .
- Antimicrobial Efficacy : Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria and exhibited significant bactericidal activity at low concentrations .
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c25-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-22-24-23-21(26-22)19-9-5-2-6-10-19/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXZNZUPAGWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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